molecular formula C20H24Br2N4 B11937427 2-Phenyl-N-(2-(pyrrolidin-1-yl)ethyl)quinazolin-4-amine dihydrobromide CAS No. 853344-14-6

2-Phenyl-N-(2-(pyrrolidin-1-yl)ethyl)quinazolin-4-amine dihydrobromide

Cat. No.: B11937427
CAS No.: 853344-14-6
M. Wt: 480.2 g/mol
InChI Key: VQBXSTIFMLHPOY-UHFFFAOYSA-N
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Description

2-Phenyl-N-(2-(pyrrolidin-1-yl)ethyl)quinazolin-4-amine dihydrobromide is a complex organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-N-(2-(pyrrolidin-1-yl)ethyl)quinazolin-4-amine dihydrobromide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-phenylquinazolin-4-amine with 2-(pyrrolidin-1-yl)ethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-N-(2-(pyrrolidin-1-yl)ethyl)quinazolin-4-amine dihydrobromide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Phenyl-N-(2-(pyrrolidin-1-yl)ethyl)quinazolin-4-amine dihydrobromide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Phenyl-N-(2-(pyrrolidin-1-yl)ethyl)quinazolin-4-amine dihydrobromide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-N-(2-(pyrrolidin-1-yl)ethyl)quinazolin-4-amine dihydrobromide is unique due to its specific combination of the quinazoline core with the pyrrolidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .

Properties

CAS No.

853344-14-6

Molecular Formula

C20H24Br2N4

Molecular Weight

480.2 g/mol

IUPAC Name

2-phenyl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine;dihydrobromide

InChI

InChI=1S/C20H22N4.2BrH/c1-2-8-16(9-3-1)19-22-18-11-5-4-10-17(18)20(23-19)21-12-15-24-13-6-7-14-24;;/h1-5,8-11H,6-7,12-15H2,(H,21,22,23);2*1H

InChI Key

VQBXSTIFMLHPOY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCNC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4.Br.Br

Origin of Product

United States

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